2-(2-methoxyethyl)-9-methyl-1-oxo-N-(thiophen-2-ylmethyl)-4-pyrido[3,4-b]indolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyethyl)-9-methyl-1-oxo-N-(thiophen-2-ylmethyl)-4-pyrido[3,4-b]indolecarboxamide is a member of beta-carbolines.
Scientific Research Applications
Chemical Structure and Derivatives
This compound belongs to a class of chemicals that include various pyrido-indole derivatives. Such compounds have been extensively studied for their diverse biological activities. For instance, the synthesis of similar pyrido[3,4-b]indole derivatives has been reported, indicating their potential in various chemical and pharmacological research applications (Somei, Yamada, & Yamamura, 1998).
Biological Activity and Applications
The pyrido[3,4-b]indole framework is significant in the synthesis of compounds with potential therapeutic applications. For example, derivatives of pyrido[2,3-d]pyrimidines, which share a similar structural motif, have shown significant antifungal activities, highlighting their utility in developing new antifungal agents (Hanafy, 2011). Furthermore, some pyrido[4,3-b]indole derivatives have demonstrated antioxidant and cytotoxic properties, suggesting their potential use in food chemistry and possibly in therapeutic contexts (Goh et al., 2015).
Properties
Molecular Formula |
C21H21N3O3S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-9-methyl-1-oxo-N-(thiophen-2-ylmethyl)pyrido[3,4-b]indole-4-carboxamide |
InChI |
InChI=1S/C21H21N3O3S/c1-23-17-8-4-3-7-15(17)18-16(20(25)22-12-14-6-5-11-28-14)13-24(9-10-27-2)21(26)19(18)23/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25) |
InChI Key |
MDEDRWLOWXJCQI-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(C=C3C(=O)NCC4=CC=CS4)CCOC |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(C=C3C(=O)NCC4=CC=CS4)CCOC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.